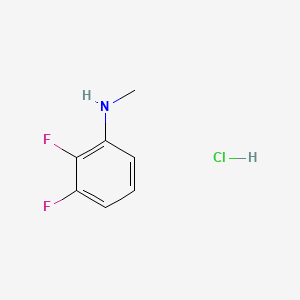

2,3-difluoro-N-methylaniline hydrochloride

Beschreibung

2,3-Difluoro-N-methylaniline hydrochloride is a halogenated aromatic amine derivative with a molecular formula tentatively reported as C₈H₁₀Br₂ClN (molecular weight: 315.44 g/mol) in one source . A separate entry for 4-bromo-2,3-difluoro-N-methylaniline hydrochloride (Mol. formula: ClH₇BrClF₂N, Mol. The correct molecular formula for 2,3-difluoro-N-methylaniline hydrochloride is likely C₇H₈ClF₂N (theoretical molecular weight: ~179.5 g/mol), derived from the base amine (C₇H₇F₂N) combined with HCl. This compound is structurally characterized by:

- A benzene ring with fluorine substituents at positions 2 and 3.

- An N-methyl group attached to the amine.

- A hydrochloride salt form, enhancing solubility and stability.

Eigenschaften

Molekularformel |

C7H8ClF2N |

|---|---|

Molekulargewicht |

179.59 g/mol |

IUPAC-Name |

2,3-difluoro-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C7H7F2N.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H |

InChI-Schlüssel |

HOUWTAQTDRFGQH-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C(C(=CC=C1)F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N-methylaniline hydrochloride typically involves the fluorination of N-methylaniline. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 2,3-difluoro-N-methylaniline hydrochloride may involve a multi-step process starting from commercially available aniline derivatives. The process includes nitration, reduction, methylation, and finally, fluorination. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-N-methylaniline hydrochloride is used in several scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2,3-difluoro-N-methylaniline hydrochloride depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2,3-difluoro-N-methylaniline hydrochloride with analogous compounds, emphasizing structural features, molecular weights, and functional group variations.

* Discrepancy noted: Bromine inclusion conflicts with compound name.

Key Observations:

- Halogenation Patterns: The 2,3-difluoro substitution in the target compound contrasts with 4-bromo-2,3-difluoro-N-methylaniline hydrochloride, where bromine introduces steric bulk and alters electronic properties .

Amine Functionalization :

- The N-methyl group in 2,3-difluoro-N-methylaniline hydrochloride reduces basicity compared to primary amines (e.g., dopamine hydrochloride, a secondary amine in ).

- Complex amines like tapentadol and amitriptyline exhibit tertiary nitrogen centers, which enhance blood-brain barrier penetration in pharmaceuticals .

Salt Forms :

- Hydrochloride salts universally improve aqueous solubility. For example, memantine hydrochloride (Mol. weight: 215.76 g/mol) leverages this for CNS bioavailability , a trait shared with the target compound.

Biologische Aktivität

2,3-Difluoro-N-methylaniline hydrochloride is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

The compound plays a significant role in various biochemical reactions and interacts with several enzymes and proteins. Notably, it has been observed to interact with cytochrome P450 enzymes, which are critical for the metabolism of numerous substances. These interactions can lead to either inhibition or activation of metabolic pathways, affecting overall cellular function.

Cellular Effects

2,3-Difluoro-N-methylaniline hydrochloride influences cellular processes by modulating signaling pathways and gene expression. One significant pathway affected is the MAPK/ERK signaling pathway, essential for cell proliferation and differentiation. The compound's ability to alter these pathways suggests potential applications in therapeutic contexts.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus interfering with normal metabolic processes.

- Receptor Binding : The compound may bind to receptors on cell surfaces, modulating cellular signaling pathways.

- Chemical Reactivity : Its functional groups allow participation in chemical reactions, leading to the formation of bioactive molecules.

Dosage Effects in Animal Models

Studies indicate that the biological effects of 2,3-difluoro-N-methylaniline hydrochloride vary significantly with dosage. At lower doses, the impact may be minimal; however, higher doses can induce substantial biochemical and physiological changes. Threshold effects have been noted, where specific dosage levels are required to elicit noticeable responses.

Table 1: Summary of Key Biological Activities

Antibacterial Activity

In a study examining the antibacterial properties of 2,3-difluoro-N-methylaniline hydrochloride, it demonstrated significant activity against both gram-positive (Staphylococcus aureus) and gram-negative (Chromobacterium violaceum) bacterial strains. The zones of inhibition were measured at 20.5 mm and 17.0 mm respectively, although these were lower than those observed for standard antibiotics like Streptomycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.